

Protocol for Intratumoral Injection of H1L1A1B3 LNPs in Mouse Models

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Compound of Interest		
Compound Name:	H1L1A1B3	
Cat. No.:	B15621246	Get Quote

Application Note: This document provides a detailed protocol for the intratumoral administration of **H1L1A1B3** lipid nanoparticles (LNPs) encapsulating therapeutic circular RNA (circRNA) in mouse models of cancer. The **H1L1A1B3** LNP platform has demonstrated significant efficacy in delivering circRNA encoding for interleukin-12 (IL-12), a potent anti-tumor cytokine, leading to robust immune responses and tumor regression in preclinical studies.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy and nucleic acid-based therapeutics.

Introduction

Lipid nanoparticles are at the forefront of nucleic acid delivery, providing a safe and efficient vehicle for therapeutic agents such as mRNA and circRNA.[4] The **H1L1A1B3** LNP is a novel, tumor-tailored ionizable lipid nanoparticle that has shown a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to industry-standard LNPs.[1][2][3] When loaded with circRNA encoding for IL-12, a single intratumoral injection of **H1L1A1B3** LNPs can induce a potent anti-tumor immune response. This response is characterized by increased infiltration of CD45+ leukocytes and CD8+ T cells into the tumor microenvironment, leading to significant tumor regression.[1][2][3]

This protocol outlines the necessary steps for the preparation of **H1L1A1B3** LNPs, the establishment of a tumor model in mice, and the subsequent intratumoral injection procedure.

Quantitative Data Summary



The following tables summarize key quantitative parameters for the formulation and in vivo application of **H1L1A1B3** LNPs.

Table 1: H1L1A1B3 LNP Formulation and Physicochemical Properties

Parameter	Value	Reference
Ionizable Lipid	H1L1A1B3	[1][2]
Helper Lipid	DOPE (1,2-dioleoyl-sn-glycero- 3-phosphoethanolamine)	Assumed based on common formulations
Cholesterol	Cholesterol	Assumed based on common formulations
PEG-Lipid	DMG-PEG 2000	Assumed based on common formulations
Molar Ratio (Ionizable:Helper:Cholesterol:P EG)	50:10:38.5:1.5	[5]
N:P Ratio (Nitrogen in ionizable lipid to Phosphate in RNA)	6:1	Typical ratio for LNP formulation
Encapsulated Cargo	circRNA encoding Interleukin- 12 (IL-12)	[1][2][3]
Average Particle Size (Diameter)	~100 nm	Typical size for LNPs
Polydispersity Index (PDI)	< 0.2	Indicator of homogenous particle size
Encapsulation Efficiency	> 90%	Desirable for therapeutic LNPs

Table 2: In Vivo Experimental Parameters



Parameter	Value	Reference
Animal Model	C57BL/6 mice bearing Lewis Lung Carcinoma (LLC) tumors	[1][2][3]
Tumor Implantation	Subcutaneous injection of LLC cells	[6]
Tumor Volume at Treatment Initiation	~100 mm³	[6]
LNP Dosage (circRNA per injection)	10 μg	[6]
Injection Volume	30-50 μL	[7]
Route of Administration	Intratumoral (IT)	[1][2][3]
Injection Frequency	Single injection	[1][2][3]
Anesthesia	Isoflurane	Standard practice for animal procedures

Experimental Protocols Preparation of H1L1A1B3 LNPs Encapsulating IL-12 circRNA

This protocol describes the formulation of **H1L1A1B3** LNPs using a microfluidic mixing method.

Materials:

- **H1L1A1B3** ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)



- IL-12 circRNA
- Ethanol, molecular biology grade
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4, sterile
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)
- Sterile, RNase-free microcentrifuge tubes and reagents

Procedure:

- Prepare Lipid Stock Solution: Dissolve **H1L1A1B3**, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-25 mM.
- Prepare circRNA Solution: Dilute the IL-12 circRNA stock in 50 mM citrate buffer (pH 4.0).
- · Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the circRNA-buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
 - Initiate the mixing process to form the LNPs.
- Dialysis:
 - Transfer the resulting LNP solution to a dialysis cassette.
 - Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated circRNA. Change the buffer at least twice.



- Sterilization and Storage:
 - Recover the dialyzed LNP solution.
 - Sterilize the LNP formulation by passing it through a 0.22 μm sterile filter.
 - Determine the particle size, PDI, and encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen).
 - Store the sterile **H1L1A1B3** LNPs at 4°C.

Establishment of Syngeneic Tumor Model

Materials:

- Lewis Lung Carcinoma (LLC) cells
- C57BL/6 mice (6-8 weeks old)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- · Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Insulin syringes (27-30G)
- Calipers

Procedure:

- Cell Culture: Culture LLC cells in complete medium until they reach 80-90% confluency.
- Cell Harvesting:
 - Wash the cells with PBS.



- Trypsinize the cells and resuspend them in complete medium.
- Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
- Count the cells and adjust the concentration to 1 x 10⁶ cells per 100 μL of PBS.
- Tumor Implantation:
 - Anesthetize the C57BL/6 mice.
 - Subcutaneously inject 100 μL of the LLC cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor growth.
 - Measure the tumor volume every 2-3 days using calipers. The volume can be calculated using the formula: Volume = (Length x Width²) / 2.
 - Begin the treatment when the tumors reach an average volume of approximately 100 mm³.[6]

Intratumoral Injection of H1L1A1B3 LNPs

Materials:

- Tumor-bearing mice
- H1L1A1B3 LNPs encapsulating IL-12 circRNA
- Sterile PBS
- Insulin syringes (27-30G)
- Anesthesia (e.g., isoflurane)

Procedure:

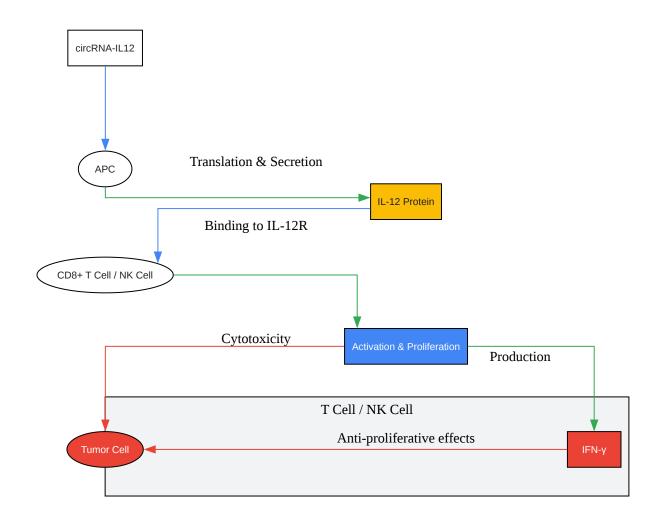
Preparation of Injection Solution:



- Dilute the H1L1A1B3 LNP stock solution with sterile PBS to achieve the desired final concentration of 10 μg of circRNA in a 30-50 μL injection volume.[6][7]
- Animal Preparation:
 - Anesthetize the tumor-bearing mouse.
- Intratumoral Injection:
 - Carefully insert the needle of the insulin syringe into the center of the tumor.
 - Slowly inject the 30-50 μL of the LNP solution.
 - Withdraw the needle slowly to prevent leakage.
- · Post-injection Monitoring:
 - Monitor the animal until it has fully recovered from anesthesia.
 - Continue to monitor tumor growth and the overall health of the animal as required by the experimental design.

Visualizations Signaling Pathway



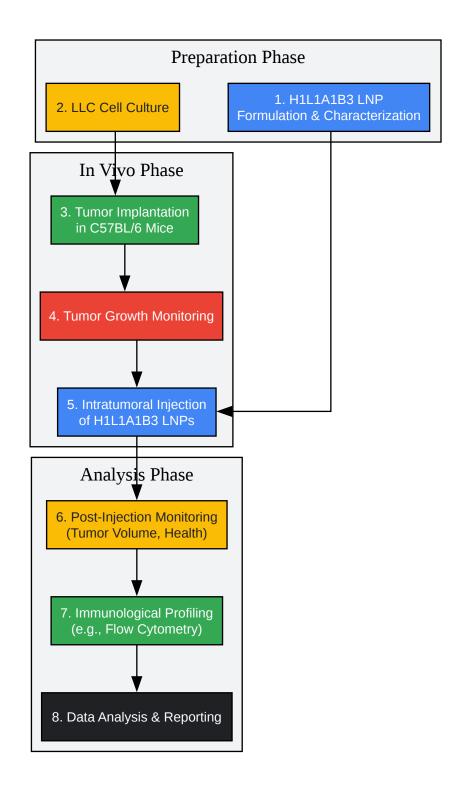


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Caption: IL-12 Signaling Pathway in Cancer Immunotherapy.

Experimental Workflow





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Caption: Experimental Workflow for In Vivo Studies.



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